molecular formula C22H16O4 B3031120 COUMARIN, 7-HYDROXY-3-(p-METHOXYPHENYL)-4-PHENYL- CAS No. 1508-90-3

COUMARIN, 7-HYDROXY-3-(p-METHOXYPHENYL)-4-PHENYL-

Cat. No. B3031120
CAS RN: 1508-90-3
M. Wt: 344.4 g/mol
InChI Key: RUNKFNRKRKBFRU-UHFFFAOYSA-N
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Description

4-Ethyl-7-hydroxy-3-(p-methoxyphenyl)coumarin is a hydroxycoumarin that is coumarin substituted by an ethyl group at position 4, a hydroxy group at position 7 and a p-methoxyphenyl group at position 3 .


Molecular Structure Analysis

The molecular formula of 4-Ethyl-7-hydroxy-3-(p-methoxyphenyl)coumarin is C18H16O4. It has an average mass of 296.317 Da and a monoisotopic mass of 296.104858 Da .

Mechanism of Action

The mechanism of action of coumarin, 7-hydroxy-3-(p-methoxyphenyl)-4-phenyl-, is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as topoisomerase and aromatase, which are involved in DNA replication and estrogen biosynthesis, respectively. It may also act by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
Coumarin, 7-hydroxy-3-(p-methoxyphenyl)-4-phenyl-, has been shown to exhibit several biochemical and physiological effects. It has been found to induce apoptosis, inhibit cell proliferation, and suppress angiogenesis in cancer cells. It has also been shown to inhibit platelet aggregation and thrombus formation, thereby exhibiting anticoagulant activity. Additionally, it has been found to possess antifungal and antiviral activities, making it a potential candidate for the development of new antifungal and antiviral drugs.

Advantages and Limitations for Lab Experiments

One of the main advantages of using coumarin, 7-hydroxy-3-(p-methoxyphenyl)-4-phenyl-, in lab experiments is its wide range of biological activities, which makes it a versatile compound for studying various biological processes. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of using coumarin, 7-hydroxy-3-(p-methoxyphenyl)-4-phenyl-, is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of coumarin, 7-hydroxy-3-(p-methoxyphenyl)-4-phenyl-. One direction is to further investigate its potential applications in cancer treatment, particularly in combination with other anticancer drugs. Another direction is to study its potential as a neuroprotective agent for the treatment of neurodegenerative diseases. Additionally, further research is needed to elucidate its mechanism of action and to develop new derivatives with improved biological activities.

Scientific Research Applications

Coumarin, 7-hydroxy-3-(p-methoxyphenyl)-4-phenyl-, has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anticancer, anticoagulant, antifungal, antiviral, and antioxidant activities. It has also been shown to possess neuroprotective and anti-inflammatory properties.

properties

IUPAC Name

7-hydroxy-3-(4-methoxyphenyl)-4-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16O4/c1-25-17-10-7-15(8-11-17)21-20(14-5-3-2-4-6-14)18-12-9-16(23)13-19(18)26-22(21)24/h2-13,23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUNKFNRKRKBFRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C3=C(C=C(C=C3)O)OC2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20164613
Record name Coumarin, 7-hydroxy-3-(p-methoxyphenyl)-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20164613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1508-90-3
Record name Coumarin, 7-hydroxy-3-(p-methoxyphenyl)-4-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001508903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Coumarin, 7-hydroxy-3-(p-methoxyphenyl)-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20164613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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